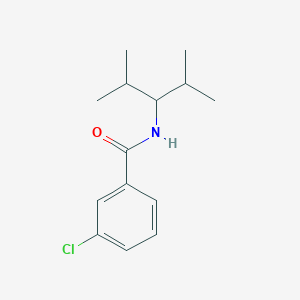
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as CIIMB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of FAAH. This compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide have been studied in various experiments. This compound has been found to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects in pain, inflammation, and anxiety. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit FAAH, which can be useful in studying the role of endocannabinoids in various conditions. Another advantage is its low toxicity profile, which minimizes the risk of adverse effects in lab animals. However, one limitation is the lack of selectivity for FAAH, as this compound can also inhibit other enzymes. Additionally, the optimal dosage and administration of this compound in lab experiments have not been fully established.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is the development of more selective FAAH inhibitors that can minimize off-target effects. Another direction is the investigation of the potential therapeutic effects of this compound in various conditions such as pain, inflammation, and anxiety. Additionally, the optimization of the dosage and administration of this compound in lab experiments can provide more accurate results. Overall, the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has the potential to provide valuable insights into the role of endocannabinoids in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-chlorobenzoic acid with isobutylmethylketone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product.
Applications De Recherche Scientifique
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has potential applications in scientific research. This compound has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects in various conditions such as pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-6-5-7-12(15)8-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCADVNRXEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)


